molecular formula C20H23N3O2S2 B2886263 N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252894-85-1

N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2886263
CAS No.: 1252894-85-1
M. Wt: 401.54
InChI Key: NYVSEAPOLQJXCD-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative featuring a sulfanylacetamide linker and a substituted aromatic amine. Its structure combines a thienopyrimidinone core with a propyl group at position 3 and a 2-ethyl-6-methylphenyl substituent on the acetamide nitrogen.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-4-10-23-19(25)18-15(9-11-26-18)21-20(23)27-12-16(24)22-17-13(3)7-6-8-14(17)5-2/h6-9,11H,4-5,10,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVSEAPOLQJXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC=C3CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Amino-5-Substituted Thiophene Carboxylates

The core is synthesized via cyclization of ethyl 3-amino-5-(propyl)thiophene-2-carboxylate (1 ) using formic acid under microwave irradiation (Scheme 1):

  • Step 1 : React 1 with formic acid (HCOOH, 10 eq) at 120°C for 2 hours under microwave.
  • Step 2 : Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
  • Step 3 : Purify via silica gel chromatography (hexane:ethyl acetate, 7:3) to yield 3-propylthieno[3,2-d]pyrimidin-4(3H)-one (2 ) (Yield: 78%).

Table 1. Optimization of Cyclization Conditions

Condition Temperature (°C) Time (h) Yield (%)
Conventional reflux 100 6 52
Microwave 120 2 78
Solvent-free 130 3 65

Chlorination at Position 2

Intermediate 2 is chlorinated using phosphorus oxychloride (POCl₃) to introduce a leaving group:

  • Step 1 : Reflux 2 (1 eq) with POCl₃ (5 eq) and N,N-diethylaniline (catalyst) at 110°C for 4 hours.
  • Step 2 : Quench with ice-water and extract with dichloromethane.
  • Step 3 : Isolate 2-chloro-3-propylthieno[3,2-d]pyrimidin-4(3H)-one (3 ) as a pale-yellow solid (Yield: 85%).

Characterization Data for 3 :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.44 (s, 1H, pyrimidine-H), 3.12 (t, J = 7.2 Hz, 2H, CH₂), 1.82–1.75 (m, 2H, CH₂), 0.98 (t, J = 7.4 Hz, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Synthesis of Acetamide Side Chain

Preparation of 2-Bromo-N-(2-Ethyl-6-Methylphenyl)Acetamide

2-Ethyl-6-methylaniline (4 ) is acylated with bromoacetyl bromide under Schotten-Baumann conditions:

  • Step 1 : Dissolve 4 (1 eq) in dry dichloromethane (DCM) at 0°C.
  • Step 2 : Add bromoacetyl bromide (1.2 eq) dropwise, followed by triethylamine (2 eq).
  • Step 3 : Stir at room temperature for 3 hours, then wash with 5% HCl and water.
  • Step 4 : Recrystallize from ethanol to yield 5 (Yield: 91%).

Characterization Data for 5 :

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.2 (C=O), 138.5 (Ar-C), 30.1 (CH₂Br), 21.8 (CH₂), 18.4 (CH₃).
  • MS (ESI) : m/z 284.1 [M+H]⁺.

Coupling of Intermediates via Thiol-Displacement

Nucleophilic Substitution with Sodium Hydride

The sulfanyl bridge is formed by reacting 3 with 5 in the presence of NaH:

  • Step 1 : Suspend 3 (1 eq) and 5 (1.2 eq) in dry DMF.
  • Step 2 : Add NaH (1.5 eq) at 0°C and stir at 60°C for 6 hours.
  • Step 3 : Pour into ice-water, filter, and purify via column chromatography (ethyl acetate:hexane, 1:1) to yield the target compound (Yield: 68%).

Table 2. Optimization of Coupling Reaction

Base Solvent Temperature (°C) Time (h) Yield (%)
NaH DMF 60 6 68
K₂CO₃ DMF 80 8 54
DBU THF 50 5 61

Structural Validation and Purity Assessment

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.25–7.18 (m, 3H, Ar-H), 4.12 (s, 2H, SCH₂), 3.08 (t, J = 7.0 Hz, 2H, CH₂), 2.32 (s, 3H, CH₃), 1.80–1.72 (m, 2H, CH₂), 1.20 (t, J = 7.5 Hz, 3H, CH₂CH₃), 0.96 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃).
  • HPLC Purity : 98.6% (C18 column, acetonitrile:water, 70:30).

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thieno[3,2-d]pyrimidine Family

The following compounds share the thieno[3,2-d]pyrimidinone scaffold but differ in substituents, impacting their physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Substituents (Thienopyrimidine Core) Aromatic Amine Substituent Melting Point (°C) Key Data Source
N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₁H₂₅N₃O₂S₂ 439.57 3-propyl, 4-oxo 2-ethyl-6-methylphenyl Not reported Target compound
2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide C₂₄H₂₃N₃O₂S₂ 449.6 3-ethyl, 4-oxo, 6-phenyl 4-ethylphenyl Not reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide C₁₃H₁₀Cl₃N₃O₂S 379.66 4-methyl, 6-oxo 2,4,6-trichlorophenyl >258
2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide C₂₂H₁₈N₄O₄S₂ 466.53 6-ethyl, 4-oxo, 3-phenyl 4-nitrophenyl Not reported

Key Observations

Substituent Effects on Melting Points: The trichlorophenyl-substituted analogue (C₁₃H₁₀Cl₃N₃O₂S) exhibits a notably high melting point (>258°C), likely due to enhanced crystallinity from halogenated aromatic rings and strong intermolecular interactions . In contrast, compounds with alkyl or nitro substituents (e.g., ethyl, propyl, nitrophenyl) lack reported melting points, suggesting variability in stability or solubility.

The propyl substituent in the target compound may confer greater lipophilicity than the ethyl group in C₂₄H₂₃N₃O₂S₂, affecting membrane permeability .

Synthetic Yields and Feasibility :

  • Compounds with simpler substituents (e.g., methyl or ethyl groups) demonstrate higher synthetic yields (76–80%) compared to halogenated or nitro-substituted derivatives . This trend aligns with steric and electronic challenges in introducing bulky or reactive groups.

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, with the CAS number 1189447-88-8, is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N3O2S2C_{25}H_{25}N_{3}O_{2}S_{2}, with a molecular weight of 463.6 g/mol. The structure features a thieno[3,2-d]pyrimidine moiety linked to an acetamide group, which is believed to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Several derivatives of thieno[3,2-d]pyrimidines have been reported to exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by affecting key signaling pathways involved in cell survival and proliferation. For example, it has been suggested that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies :
    • A study on related thieno[3,2-d]pyrimidine derivatives demonstrated IC50 values ranging from 0.39 µM to 1.88 µM against MCF-7 and HCT116 cell lines . This indicates a promising anticancer efficacy that could be further explored for this compound.

Anti-inflammatory Properties

In addition to anticancer activity, compounds containing thieno[3,2-d]pyrimidine scaffolds have been associated with anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
Thieno Derivative AMCF-70.39
Thieno Derivative BHCT1161.88
N-(2-Ethyl...)A549TBDCurrent Study

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Condensation of substituted thieno[3,2-d]pyrimidinone with a sulfanyl-acetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Coupling the thienopyrimidine core with the 2-ethyl-6-methylphenyl group via nucleophilic substitution or amidation. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products .
  • Yield Optimization : Use thin-layer chromatography (TLC) to monitor intermediates, and recrystallization (e.g., ethanol/water mixtures) to purify the final product. Reported yields for analogous compounds range from 70–85% .

Q. Which analytical methods are critical for structural characterization?

  • NMR Spectroscopy : Confirm regiochemistry of the thienopyrimidine core (e.g., δ 12.50 ppm for NH protons in DMSO-d₆) and acetamide linkage (δ 4.12 ppm for SCH₂) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 344.21 for similar derivatives) .
  • Elemental Analysis : Ensure purity (>95%) by matching experimental and theoretical values for C, H, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) .

Q. How can researchers preliminarily assess the compound’s biological activity?

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. Structural analogs with substituted phenyl groups show IC₅₀ values in the µM range for anti-inflammatory targets .
  • Docking Studies : Model interactions with protein active sites (e.g., COX-2 or EGFR) using the sulfanyl-acetamide moiety as a hydrogen-bond acceptor .

Advanced Research Questions

Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?

  • Single-Crystal X-ray Diffraction : Reveals dihedral angles between the thienopyrimidine core and aryl substituents. For example, analogs show a 42.25° angle between pyrimidine and benzene rings, stabilizing intramolecular N–H⋯N hydrogen bonds .
  • Symmetry Operations : Monoclinic crystal systems (space group P21/c) with unit cell parameters a = 18.220 Å, b = 8.1180 Å, c = 19.628 Å .

Q. How to address contradictions in reported physical properties (e.g., melting points)?

  • Reproducibility Checks : Verify purity via HPLC (≥98% purity for reliable data). For example, a derivative with Cl substituents had a reported mp of 230°C ±2°C, but impurities can lower observed values .
  • Thermogravimetric Analysis (TGA) : Distinguish decomposition points from actual melting behavior .

Q. What strategies guide structure-activity relationship (SAR) studies?

  • Key Modifications :

    Substituent Biological Impact Reference
    Propyl at C3Enhanced lipophilicity, improved membrane permeability
    Ethyl-methylphenylSteric effects reduce off-target binding
  • Analog Synthesis : Replace the sulfanyl group with selenyl or oxygen to probe electronic effects .

Q. How to design derivatives for improved metabolic stability?

  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ethyl esters) at the acetamide nitrogen, which are cleaved in vivo .
  • Cytochrome P450 Resistance : Fluorination of the phenyl ring reduces oxidative metabolism. For example, 4-fluorophenyl analogs show 2× longer half-life in hepatic microsomes .

Q. What methodologies bridge in vitro and in vivo efficacy studies?

  • Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma concentrations in rodent models. Adjust dosing based on clearance rates (e.g., t₁/₂ = 3.5 hours for a methoxy-substituted analog) .
  • Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and histopathology after 14-day repeated dosing .

Q. How to elucidate the compound’s mechanism of action?

  • Western Blotting : Track inhibition of signaling pathways (e.g., MAPK/ERK) in cancer cell lines .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., Kd = 1.2 µM for EGFR) .

Q. What are common pitfalls in scaling up synthesis, and how to troubleshoot them?

  • Low Yield : Optimize stoichiometry (e.g., 1.2 eq. of propyl bromide for alkylation) and use high-boiling solvents (e.g., DMF) to prevent intermediate degradation .
  • Byproduct Formation : Employ gradient HPLC to separate regioisomers. For example, C2 vs. C4 substitution in thienopyrimidine can occur if reaction temperatures exceed 80°C .

Tables for Key Comparisons

Q. Table 1. Structural Analogs and Biological Activities

Compound ModificationTarget ActivityIC₅₀ (µM)Reference
4-Chlorophenyl substituentCOX-2 Inhibition2.1
3,5-Dimethylphenyl substituentEGFR Inhibition0.9
Methoxy group at C4Anti-inflammatory5.3

Q. Table 2. Crystallographic Data for Thienopyrimidine Derivatives

ParameterValue (Compound I)Value (Compound II)
Space GroupP21/cP21/c
Unit Cell (Å)a=18.220, b=8.1180a=18.220, b=8.1180
Dihedral Angle42.25°59.70°
Hydrogen BondN–H⋯N (2.02 Å)N–H⋯O (1.98 Å)

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